N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. The process may include:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Cyclization: The amine undergoes cyclization with an appropriate reagent to form the benzotriazole ring.
Substitution: The benzotriazole core is then subjected to substitution reactions to introduce the 4-chlorophenyl and 6-methyl groups.
Acylation: The final step involves the acylation of the substituted benzotriazole with 3,5-dimethylphenoxyacetic acid to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the benzotriazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products:
Oxidation: Formation of phenoxyacetamide oxides.
Reduction: Hydrogenated benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
UV Stabilizers: It is used as a UV stabilizer in plastics and coatings to enhance their durability and resistance to UV radiation.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The benzotriazole core plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- N-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE
- This compound
- This compound
Uniqueness: The unique combination of the benzotriazole core and phenoxyacetamide moiety distinguishes this compound from other similar compounds
Properties
Molecular Formula |
C23H21ClN4O2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-8-15(2)10-19(9-14)30-13-23(29)25-20-12-22-21(11-16(20)3)26-28(27-22)18-6-4-17(24)5-7-18/h4-12H,13H2,1-3H3,(H,25,29) |
InChI Key |
GDGSNONFMHMTTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.